Comprehensive Solubility Profiling of Propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride in Organic Solvents
Comprehensive Solubility Profiling of Propan-2-yl 2-(piperidin-3-yl)acetate Hydrochloride in Organic Solvents
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The optimization of Active Pharmaceutical Ingredient (API) synthesis and purification relies heavily on a rigorous understanding of solvent-solute thermodynamics. Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 1803586-33-5) presents a unique solubility challenge due to its amphiphilic structural duality. The molecule features a highly polar, ionic piperidinium hydrochloride core juxtaposed with a moderately lipophilic isopropyl ester side chain.
This technical guide delineates the theoretical and empirical solubility profile of this compound across various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and standardized equilibrium methodologies, we provide a self-validating framework for selecting solvent systems critical to crystallization, scale-up, and formulation workflows.
Structural Analysis & Thermodynamic Causality
To predict the solubility of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, one must analyze the causality behind its intermolecular interactions. The dissolution of an ionic salt in an organic solvent requires overcoming the high lattice energy of the crystal.
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The Ionic Core (Piperidinium HCl): The secondary amine hydrochloride dictates that the molecule will have a strong affinity for solvents with high hydrogen-bonding ( δh ) and polar ( δp ) cohesive energy densities [1].
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The Lipophilic Tail (Isopropyl Acetate): The ester linkage and isopropyl group introduce steric bulk and lipophilicity, which slightly increases its affinity for moderately polar aprotic solvents compared to a bare piperidine salt, but is insufficient to drive solubility in purely non-polar hydrocarbons.
Quantitative Solubility Profile in ICH Solvents
Based on structural thermodynamics and structural analogs, the estimated solubility profile across standard International Council for Harmonisation (ICH) Class 2 and Class 3 solvents[2] is summarized in Table 1.
Table 1: Projected Equilibrium Solubility Profile at 25°C
| Solvent | ICH Class | Polarity Index | Estimated Solubility | Thermodynamic Rationale |
| Methanol | Class 2 | 5.1 | > 100 mg/mL (Highly Soluble) | High dielectric constant and H-bonding completely disrupts the ionic lattice. |
| Ethanol | Class 3 | 5.2 | 30 - 100 mg/mL (Soluble) | Excellent primary solvent; balances solvation of the ionic core and lipophilic tail. |
| Isopropanol | Class 3 | 3.9 | 10 - 30 mg/mL (Sparingly) | Increased steric bulk of the solvent reduces solvation efficiency of the chloride ion. |
| Acetone | Class 3 | 5.1 | 1 - 10 mg/mL (Slightly) | Aprotic nature prevents effective hydrogen bonding with the chloride counterion. |
| Ethyl Acetate | Class 3 | 4.4 | < 1 mg/mL (Very Slightly) | Insufficient polarity to overcome the salt's lattice energy; acts as a weak anti-solvent. |
| Heptane | Class 3 | 0.1 | < 0.1 mg/mL (Insoluble) | Purely dispersive forces ( δd ); incapable of solvating the ionic core. Ideal anti-solvent. |
Experimental Workflow: The Shake-Flask Methodology
To empirically validate theoretical HSP predictions, the Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility in pharmaceutical development [3]. The following protocol is designed as a self-validating system to ensure data integrity and prevent false positives caused by supersaturation or solvent-mediated polymorphic shifts.
Step-by-Step Protocol
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Solvent Preparation: Dispense 5.0 mL of the target ICH-compliant solvent into a 10 mL borosilicate glass vial.
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Saturation: Incrementally add Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride until a visible, persistent suspension is formed (indicating excess solid).
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Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Agitate at 300 rpm for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.
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Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validating Step: Discard the first 1 mL of filtrate to account for potential API adsorption onto the filter membrane.
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Quantification: Dilute the filtrate with a compatible diluent (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a validated multi-point calibration curve.
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Solid-State Verification: Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the equilibrium solubility measured corresponds to the desired polymorph and that no solvate/hydrate formation occurred during the 48-hour agitation.
Fig 1: Standardized shake-flask methodology for equilibrium solubility determination.
Solvent Selection Strategies for Crystallization
Understanding the solubility extremes of Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride allows process chemists to design highly efficient purification workflows. Because the API is highly soluble in short-chain alcohols but practically insoluble in aliphatic hydrocarbons, anti-solvent crystallization is the most thermodynamically favorable isolation strategy.
The Ethanol/Heptane Binary System
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The Good Solvent (Ethanol): Dissolving the crude API in minimal volumes of warm ethanol ensures complete dissolution and allows for polishing filtration to remove insoluble mechanical impurities.
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The Anti-Solvent (Heptane): The controlled, dropwise addition of heptane lowers the bulk dielectric constant of the solvent mixture.
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The Causality: As the dielectric constant drops, the solvent's ability to stabilize the separated piperidinium and chloride ions diminishes. The ionic lattice energy overtakes the solvation energy, driving the system into a state of supersaturation. This forces controlled nucleation without the need for extreme thermal shock (rapid cooling), which could trap impurities within the crystal lattice or cause localized hydrolysis of the isopropyl ester.
Fig 2: Thermodynamic pathway of anti-solvent crystallization for API purification.
Conclusion & Best Practices
For drug development professionals working with Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride, solvent selection must be dictated by the compound's dual nature.
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Formulation: Rely on polar protic solvents or aqueous systems where the HCl salt guarantees high bioavailability.
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Purification: Exploit the steep solubility gradient between alcohols and hydrocarbons. Always verify the solid-state form post-equilibration, as amine hydrochlorides are prone to forming solvates in mixed-solvent systems. By adhering to the shake-flask protocol outlined above, researchers can generate robust, reproducible solubility data that scales seamlessly from bench to manufacturing.
References
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Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [1] URL:[Link]
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ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [2] URL: [Link]
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Annex 4: The "shake flask" method for solubility determination. World Health Organization (WHO) Technical Report Series. [3] URL:[Link]
